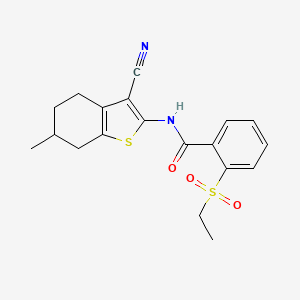

![molecular formula C22H18N4O6S2 B6481575 4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886915-28-2](/img/structure/B6481575.png)

4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H18N4O6S2 and its molecular weight is 498.5 g/mol. The purity is usually 95%.

The exact mass of the compound 4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is 498.06677665 g/mol and the complexity rating of the compound is 895. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Agent

This compound has been studied for its potential as an anticancer agent . It has shown significant inhibitory effects against various cancer cell lines, including the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . The compound was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .

Antimicrobial Agent

In addition to its anticancer properties, this compound has also been studied for its antimicrobial properties . The inhibition of one or more carbonic anhydrases present in bacteria can interfere with bacterial growth .

Carbonic Anhydrase IX Inhibitor

The compound has been found to have a strong inhibitory effect on carbonic anhydrase IX . This enzyme is overexpressed in many solid tumors, and its selective inhibition can be a useful target for discovering novel antiproliferative agents .

Elastase Inhibitor

Compounds containing the benzenesulfonamide moiety, like the one , have been reported to act as elastase inhibitors . Elastase is an enzyme that breaks down elastin, a key component of the extracellular matrix in tissues. Its inhibition can be beneficial in conditions where elastin breakdown is a problem, such as chronic obstructive pulmonary disease (COPD) and emphysema .

Carbonic Anhydrase II Inhibitor

The compound has also shown excellent enzyme inhibition against carbonic anhydrase II . This enzyme plays a crucial role in helping to balance the pH in cells and tissues, and its inhibition can have various therapeutic implications .

Potential Use in Drug Development

Given its various biological activities, this compound could be a valuable starting point for the development of new drugs . Its structure could be modified to optimize its activity and selectivity, potentially leading to the development of more effective and safer therapeutic agents .

Wirkmechanismus

Target of Action

The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is a type of enzyme that is overexpressed in many solid tumors . The overexpression of CA IX is often associated with changes in gene expression that cause uncontrolled cell proliferation and consequently tumor hypoxia .

Mode of Action

The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s sulfonamide group, which binds to the zinc ion in the active site of the enzyme . This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, a key step in tumor cell metabolism .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathway of tumor cell metabolism . Specifically, it disrupts the process of anaerobic glycolysis, which is the primary metabolic pathway used by tumor cells under hypoxic conditions . This disruption can lead to a decrease in tumor cell proliferation and growth .

Result of Action

The inhibition of CA IX by this compound results in a significant anti-proliferative effect on tumor cells . In particular, it has been shown to have a high selectivity against breast cancer cell lines . Additionally, it has been found to induce apoptosis in certain cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the compound’s efficacy, as CA IX is often upregulated in response to the acidic conditions created by tumor hypoxia Additionally, the stability of the compound may be affected by factors such as temperature and the presence of other biochemical substances

Eigenschaften

IUPAC Name |

4-(benzenesulfonamido)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O6S2/c1-33(28,29)18-13-9-16(10-14-18)21-24-25-22(32-21)23-20(27)15-7-11-17(12-8-15)26-34(30,31)19-5-3-2-4-6-19/h2-14,26H,1H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWJHHKGAXQRLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B6481493.png)

![N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenoxybenzamide hydrochloride](/img/structure/B6481497.png)

![N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-phenoxybenzamide hydrochloride](/img/structure/B6481501.png)

![2-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride](/img/structure/B6481502.png)

![N-(1,3-benzothiazol-2-yl)-3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B6481503.png)

![N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-(4-fluorobenzenesulfonyl)propanamide hydrochloride](/img/structure/B6481514.png)

![2,5-difluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6481520.png)

![N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B6481540.png)

![4-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6481542.png)

![4-benzoyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6481549.png)

![N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B6481554.png)

![N-[2-(dimethylamino)ethyl]-3-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6481579.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-methanesulfonylbenzamide hydrochloride](/img/structure/B6481582.png)